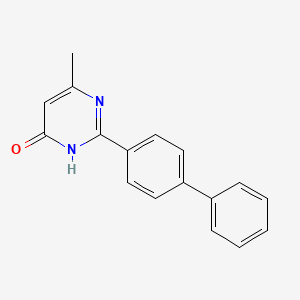

6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol

Overview

Description

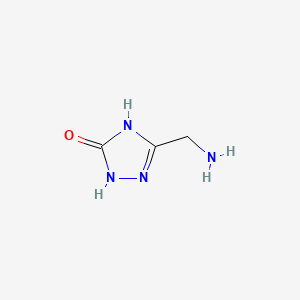

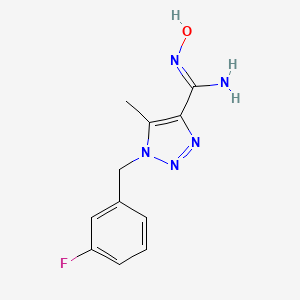

6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol is a chemical compound with the molecular formula C₁₇H₁₄N₂O . It falls within the class of hydroxypyrimidines and is also known as 4-methyl-2-phenyl-1H-pyrimidin-6-one . The compound’s structure consists of a pyrimidine ring substituted with a methyl group at position 6 and a phenyl group at position 4. The hydroxyl group at position 4 contributes to its classification as a pyrimidin-4-ol.

Synthesis Analysis

The synthesis of 6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol can be achieved through various methods. One approach involves the oxidative annulation of anilines, aryl ketones, and DMSO, leading to the formation of 4-arylpyrimidines . Additionally, a ZnCl₂-catalyzed three-component coupling reaction allows the synthesis of 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Pyrimidine derivatives, including those similar to 6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol, have been researched for their potential anti-inflammatory and analgesic properties. A study by Muralidharan, S. James Raja, and Asha Deepti (2019) synthesized a series of pyrimidine derivatives and tested them for these activities, finding several derivatives with improved anti-inflammatory and analgesic properties (Muralidharan, Raja, & Deepti, 2019).

Chemical Synthesis and Stability

The synthesis and chemical stability of compounds related to 6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol have been subjects of study. For example, A. Boulton et al. (1967) investigated the nitrosation of pyrimidine derivatives, providing insights into the chemical pathways and stability of such compounds (Boulton, Hurst, Mcomie, & Tute, 1967).

High-Performance Liquid Chromatography (HPLC) Analysis

Ding Li-hui (2004) studied the separation and determination of pyrimidine derivatives, including 6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol, using HPLC methods. This research is significant for the analytical characterization of these compounds (Ding Li-hui, 2004).

Aldose Reductase Inhibition and Antioxidant Activity

A study by C. La Motta et al. (2007) on pyrimidine derivatives demonstrated their potential as aldose reductase inhibitors and showed significant antioxidant properties. These findings suggest therapeutic applications in managing complications related to diabetes and oxidative stress (La Motta et al., 2007).

Pharmacological Applications

P. Verhoest et al. (2012) researched a novel pyrimidine derivative, advancing it into clinical trials for the treatment of cognitive disorders. This highlights the potential therapeutic applications of pyrimidine-based compounds in neurology and psychiatry (Verhoest et al., 2012).

Antimicrobial Activity

Research by J.V.Guna and D.M.Purohit (2012) on pyrimidine derivatives showed some compounds exhibiting moderate antimicrobial activity against various bacterial and fungal strains. This suggests the potential use of these compounds in developing new antimicrobial agents (J.V.Guna & D.M.Purohit, 2012).

properties

IUPAC Name |

4-methyl-2-(4-phenylphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-12-11-16(20)19-17(18-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGPKFZYDPYZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384323.png)

![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride](/img/structure/B1384329.png)

![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)

![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)

![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)